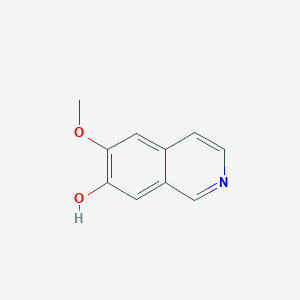

6-Methoxyisoquinolin-7-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methoxyisoquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFVDMIXKWTTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NC=CC2=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292002 | |

| Record name | 6-methoxyisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-58-8 | |

| Record name | NSC79576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxyisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyisoquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Methoxyisoquinolin 7 Ol and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis strategies for 6-Methoxyisoquinolin-7-ol involve the assembly of the isoquinoline (B145761) ring system from non-isoquinoline precursors. These methods are fundamental to creating the core structure of the target molecule.

Condensation Reactions with Appropriate Precursors

Classical condensation reactions are a cornerstone for the synthesis of the isoquinoline framework. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most prominent methods in this category. quimicaorganica.orgwikipedia.org

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a suitably substituted phenethylamine (B48288), specifically 2-(3-hydroxy-4-methoxyphenyl)ethanamine, would be the required starting material. This precursor would first be acylated and then subjected to acid-catalyzed cyclization. The cyclization is an electrophilic aromatic substitution, and the position of the substituents on the phenyl ring directs the ring closure. quimicaorganica.orgwikipedia.org Typically, cyclization occurs at the position para to an activating group. quimicaorganica.org In the case of a 3-hydroxy-4-methoxy substituted phenethylamine, this would lead to the desired 7-hydroxy-6-methoxy substitution pattern on the resulting dihydroisoquinoline, which is then oxidized to the aromatic isoquinoline. Studies on related compounds have shown that the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides can yield both the expected 7-methoxy-1-phenyl-3,4-dihydroisoquinoline (B13940692) and an "abnormal" 6-methoxy-1-phenyl-3,4-dihydroisoquinoline product, indicating the complexity and potential for multiple products depending on the reaction conditions. rsc.org

The Pictet-Spengler reaction is another powerful method that condenses a β-arylethylamine with an aldehyde or ketone to form an imine, which then cyclizes under acidic conditions to yield a tetrahydroisoquinoline. wikipedia.orgmdpi.com To obtain the 6-methoxy-7-ol substitution pattern, a dopamine (B1211576) derivative is often used as the β-arylethylamine precursor. acs.org The subsequent tetrahydroisoquinoline product requires oxidation to achieve the aromatic isoquinoline ring of this compound. quimicaorganica.org The reaction is common in the synthesis of benzylisoquinoline alkaloids, many of which share the 6,7-dioxygenated substitution pattern derived from dopamine. acs.org

| Condensation Reaction | Precursors | Key Reagents | Intermediate Product | Ref. |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | Tetrahydroisoquinoline | wikipedia.orgmdpi.com |

Synthetic Routes Initiated from Vanillin (B372448) Derivatives

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available and versatile starting material for the synthesis of various heterocyclic compounds due to its functional groups. researchgate.netjddtonline.info While direct synthesis of this compound from vanillin is not extensively documented, synthetic routes for analogous quinoline (B57606) derivatives have been established and can serve as a template. For example, 8-methoxy-2-arylquinolin-7-ol derivatives have been synthesized from vanillin. This process involves the nitration of vanillin, followed by a series of reactions including aldol (B89426) condensation and reductive cyclization using reagents like SnCl₂ in HCl.

A hypothetical route to this compound could involve converting vanillin into a phenethylamine derivative, which could then be used in a classic isoquinoline synthesis like the Bischler-Napieralski reaction. This would require the transformation of the aldehyde group of vanillin into a two-carbon side chain with a terminal amine.

Regioselective Direct Ring Metalation of Alkoxy Isoquinolines

Direct metalation offers a more modern and often more efficient approach to functionalizing the isoquinoline core. This strategy involves the deprotonation of an existing isoquinoline ring at a specific position, followed by quenching with an electrophile.

A notable example is the regioselective metalation of 7-benzyloxy-6-methoxyisoquinoline at the C-1 position. rsc.orgrsc.orguni-muenchen.de This reaction is achieved using the Knochel-Hauser base (TMPMgCl·LiCl). The resulting organometallic intermediate can then be trapped with an aromatic aldehyde, such as 4-(benzyloxy)benzaldehyde, to yield a secondary alcohol. rsc.org Subsequent debenzylation of both the C-7 hydroxyl and the side-chain hydroxyl group provides access to 1-substituted-6-methoxyisoquinolin-7-ol derivatives, such as Annocherin A. rsc.orgrsc.org This method highlights a powerful strategy for creating C-1 substituted derivatives of the target compound.

| Reaction | Substrate | Base | Electrophile | Product | Ref. |

| Direct Metalation | 7-Benzyloxy-6-methoxyisoquinoline | TMPMgCl·LiCl | 4-(Benzyloxy)benzaldehyde | 1-[Hydroxy(4-benzyloxyphenyl)methyl]-7-benzyloxy-6-methoxyisoquinoline | rsc.org |

Functional Group Interconversions and Modifications on Related Isoquinoline Scaffolds

This section explores the synthesis of this compound derivatives through the modification of a pre-existing isoquinoline ring system.

Oxidative Cyclization Reactions

Oxidative cyclization reactions are a key strategy for forming additional rings onto an existing molecular scaffold. In the context of isoquinoline chemistry, these reactions are particularly important for the synthesis of complex alkaloids.

Intramolecular oxidative phenolic coupling is a powerful reaction used to form carbon-carbon or carbon-heteroatom bonds, often employed in the biomimetic synthesis of alkaloids derived from tyrosine. acs.org This reaction typically involves the oxidation of a phenolic compound to generate a radical or a cationic species, which then undergoes intramolecular cyclization.

A significant application of this methodology is the synthesis of the demethyl(oxy)aaptamine skeleton, which utilizes 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol as a key precursor. mdpi.comresearchgate.netmdpi.com In this synthesis, the phenol (B47542) group of the precursor undergoes an ortho-selective oxidative cyclization, a novel transformation that does not proceed via the more common spiro-cyclization pathway. mdpi.comresearchgate.net The reaction is mediated by a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), followed by dehydrogenation to form the final tricyclic product. mdpi.comresearchgate.net This synthesis demonstrates the utility of this compound as a building block for more complex, biologically active molecules. The optimization of this reaction has been studied, with various hypervalent iodine reagents and reaction conditions being explored to maximize the yield of the cyclized product. researchgate.net

| Precursor | Reagent | Reaction Type | Product Skeleton | Ref. |

| 1-(2-Azidoethyl)-6-methoxyisoquinolin-7-ol | Hypervalent iodine reagent (e.g., PIFA) | Ortho-selective oxidative cyclization | Demethyl(oxy)aaptamine | mdpi.comresearchgate.netresearchgate.net |

Hypervalent Iodine Reagent Mediated Dehydrogenation

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, prized for their low toxicity, stability, and ease of handling. frontiersin.orgorganic-chemistry.org These compounds, such as Phenyliodine(III) diacetate (PIDA), Phenyliodine bis(trifluoroacetate) (PIFA), and 2-Iodoxybenzoic acid (IBX), serve as effective oxidants under mild, metal-free conditions. frontiersin.orghbni.ac.in Their utility is particularly notable in the dehydrogenation of heterocyclic systems to introduce aromaticity, a key step in the synthesis of many isoquinoline alkaloids.

A significant application of this methodology is found in an improved total synthesis of 3-(phenethylamino)demethyl(oxy)aaptamine, a potent agent against dormant mycobacteria. mdpi.comnih.gov This synthesis features the dehydrogenation of a cyclized intermediate derived from 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol using a hypervalent iodine reagent. mdpi.comnih.gov This specific transformation represents a novel oxidative cyclization at the ortho-position of a phenol that avoids spiro-cyclization. mdpi.comnih.gov

The mechanism of hypervalent iodine(III)-mediated dehydrogenation often involves the oxidation of a secondary amine within a tetrahydroisoquinoline ring to an imine, which then tautomerizes or is further oxidized to the fully aromatic isoquinoline system. researchgate.net For instance, hypervalent iodine reagents are employed in the synthesis of isoquinoline N-oxides through the oxidative cyclization of ketoximes with alkenes. nih.govnih.gov In these reactions, PIFA is often the oxidant of choice, facilitating the cyclization to form various N-heterocyclic products. nih.govnih.gov The choice of reagent can be critical; while PIDA and PIFA can give comparable yields in certain reactions, others like perfluorinated PIFA may be less effective. nih.gov

Table 1: Hypervalent Iodine Reagents in Isoquinoline Synthesis

| Reagent | Abbreviation | Application Example | Reference |

|---|---|---|---|

| Phenyliodine(III) diacetate | PIDA | Used for oxidative cyclization and C-N bond formation in the synthesis of various heterocycles. | hbni.ac.in |

| Phenyliodine bis(trifluoroacetate) | PIFA | Oxidant in the intramolecular oxidative cyclization of ketoximes with alkenes to prepare isoquinoline N-oxides. | nih.govnih.gov |

| 2-Iodoxybenzoic acid | IBX | A mild and efficient reagent for selective oxidations, including the conversion of alcohols to carbonyls, a common step in multi-step syntheses. | frontiersin.org |

| Dess-Martin periodinane | DMP | A widely used hypervalent iodine(V) reagent for the oxidation of alcohols to aldehydes or ketones under mild conditions. | frontiersin.org |

Aza-Michael Reaction Applications in Isoquinoline Ring Formation

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an activated alkene, is a fundamental C-N bond-forming strategy in organic chemistry. researchgate.netrsc.org While not typically used to construct the initial isoquinoline ring from acyclic precursors, it is a powerful tool for the elaboration of existing isoquinoline and tetrahydroisoquinoline scaffolds. This reaction enables the synthesis of complex, fused polycyclic systems that are characteristic of many natural alkaloids. rsc.orgresearchgate.net

One key application involves the intramolecular aza-Michael reaction. For example, in the synthesis of Amaryllidaceae alkaloids, an intramolecular aza-Michael addition is employed to generate the tetracyclic cores of compounds like siculine, maritidine, and crinine (B1220781) after the removal of a protecting group. rsc.org Similarly, substituted benzo[a]quinolizidines are synthesized through an initial aza-Michael addition of a tetrahydroisoquinoline to an alkyl vinyl ketone, followed by an oxidative Mannich cyclization. researchgate.net

The success of the aza-Michael reaction in this context depends on several factors, including the nucleophilicity of the nitrogen atom within the isoquinoline framework and the nature of the Michael acceptor. rsc.org In some cases, the reaction can be part of a tandem or cascade sequence, efficiently building molecular complexity in a single pot. For instance, a sequence involving an aza-Michael addition followed by a DDQ-mediated oxidative cyclization can stereoselectively afford complex azacycles. researchgate.net

Table 2: Applications of Aza-Michael Reaction in Isoquinoline Chemistry

| Reaction Type | Starting Material Class | Product Class | Key Feature | Reference |

|---|---|---|---|---|

| Intermolecular Aza-Michael Addition | Tetrahydroisoquinolines and alkyl vinyl ketones | Benzo[a]quinolizidines | Forms a key intermediate for subsequent oxidative Mannich cyclization. | researchgate.net |

| Intramolecular Aza-Michael Addition | N-protected isoquinoline derivatives | Tetracyclic alkaloid cores (e.g., crinine, maritidine) | Spontaneous cyclization occurs after deprotection of the nitrogen nucleophile. | rsc.org |

| Organocatalytic Intramolecular Aza-Michael | Substrates with tethered N-nucleophile and α,β-unsaturated carbonyl | Chiral nitrogen-containing heterocycles | Allows for high stereochemical control at low temperatures. | rsc.org |

Green Chemistry Principles and Sustainable Synthetic Protocols for Isoquinolines

Traditional methods for synthesizing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions, stoichiometric strong acids, and hazardous solvents, leading to significant waste and limited substrate scope. ajgreenchem.com In response, the principles of green chemistry have driven the development of more sustainable and efficient synthetic protocols. These modern approaches emphasize high atom economy, the use of recyclable catalysts, and environmentally benign solvents. rsc.org

A significant advancement is the use of water as a reaction medium. A palladium-catalyzed tandem reaction of functionalized alkylnitriles with arylboronic acids in water provides a green pathway to diverse isoquinolines under mild conditions. rsc.org Another prominent strategy involves the use of a homogeneous and recyclable catalytic system, such as Ru(II)/PEG-400 (Polyethylene glycol-400). ajgreenchem.comrsc.orgajgreenchem.com This system, using a biodegradable solvent, facilitates the synthesis of 1-phenyl isoquinoline derivatives through C-H/N-N bond activation. ajgreenchem.com The catalyst can often be recovered and reused for several cycles without a significant loss of activity, enhancing the sustainability of the process. rsc.org

The use of heterogeneous catalysts, such as copper nanoparticles supported on carbon microspheres (Cu-NP/C), also represents a sustainable approach. isroset.org This method allows for a straightforward extraction procedure and high product yields in a biodegradable solvent, aligning with green chemistry goals. isroset.org Furthermore, the exploration of 3d-transition metals like manganese, iron, cobalt, and copper as catalysts is gaining traction due to their abundance, low cost, and reduced toxicity compared to precious metals like palladium and ruthenium. bohrium.com

Table 3: Comparison of Traditional vs. Green Synthetic Protocols for Isoquinolines

| Parameter | Traditional Methods (e.g., Bischler-Napieralski) | Green/Sustainable Protocols |

|---|---|---|

| Reaction Conditions | Often harsh (e.g., high temperatures, strong acids). ajgreenchem.com | Generally mild. rsc.org |

| Solvents | Often hazardous organic solvents. | Environmentally benign solvents like water or biodegradable PEG-400. rsc.org |

| Catalyst | Often requires stoichiometric reagents (e.g., P₂O₅, POCl₃). | Catalytic amounts of transition metals (e.g., Ru, Pd, Cu); often recyclable. rsc.orgisroset.org |

| Atom Economy | Lower, due to stoichiometric reagents and byproducts. | Higher, especially in tandem or C-H activation reactions. ajgreenchem.com |

| Work-up/Purification | Can be complex. | Often features simple extraction procedures. ajgreenchem.comisroset.org |

Stereoselective Synthesis Considerations in Isoquinoline Chemistry

The biological activity of isoquinoline alkaloids is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods to control the configuration of chiral centers, particularly at the C1 position of the tetrahydroisoquinoline (THIQ) core, is a major focus in organic synthesis. researchgate.netacs.org

A variety of strategies have been developed to achieve high levels of stereocontrol. Diastereoselective methods often rely on the influence of existing chiral centers. For example, a highly diastereoselective Ugi three-component reaction has been developed using chiral 3,4-dihydroisoquinolines, where the inherent chirality of the starting material directs the addition of an isocyanide to give enantiopure THIQs. rsc.org Similarly, the Pictet-Spengler reaction, a classic method for THIQ synthesis, can be rendered highly diastereoselective by using chiral auxiliaries or precursors. thieme-connect.comthieme-connect.com

The use of chiral auxiliaries derived from natural products like amino acids or carbohydrates is a well-established approach. benthamdirect.com These auxiliaries guide the stereochemical outcome of key bond-forming reactions and are typically removed in a later step. researchgate.netbenthamdirect.com

More recently, advances in catalysis have provided powerful new tools. Asymmetric catalysis, using transition metals with chiral ligands, has been successfully employed for the transfer hydrogenation of dihydroisoquinolines to produce chiral THIAs. acs.org Biocatalysis offers a green and highly selective alternative. Enzymes such as imine reductases (IREDs) and Pictet-Spenglerases, like norcoclaurine synthase (NCS), can catalyze the formation of single-isomer products with exceptional stereoselectivity under mild, aqueous conditions. acs.org Modern photoredox catalysis has also enabled novel stereoselective radical cyclizations to produce complex fused pyrrolo[2,1-a]isoquinolines with excellent diastereoselectivity. acs.org

Table 4: Strategies for Stereoselective Isoquinoline Synthesis

| Strategy | Description | Example Reaction | Reference |

|---|---|---|---|

| Diastereoselective Reaction | An existing chiral center in the substrate directs the stereochemistry of a new chiral center. | Ugi three-component reaction with chiral 3,4-dihydroisoquinolines. | rsc.org |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to control stereoselectivity and is later removed. | Use of phenylglycinol-derived lactams as a starting scaffold. | researchgate.net |

| Asymmetric Catalysis | A small amount of a chiral catalyst (metal-ligand complex or organocatalyst) creates a chiral product. | Transition metal-catalyzed asymmetric transfer hydrogenation of imines. | acs.org |

| Biocatalysis | Use of enzymes to catalyze reactions with high stereoselectivity. | Norcoclaurine Synthase (NCS) mediated Pictet-Spengler reaction. | acs.org |

| Photoredox Catalysis | Visible light-induced radical reactions to form complex scaffolds with stereocontrol. | Stereoselective radical 1,3-dipolar cycloaddition between THIQs and coumarins. | acs.org |

Chemical Reactivity and Transformation Studies of 6 Methoxyisoquinolin 7 Ol

Electrophilic and Nucleophilic Substitution Patterns

The isoquinoline (B145761) nucleus of 6-Methoxyisoquinolin-7-ol possesses distinct sites for both electrophilic and nucleophilic attack, a characteristic exploited by chemists to synthesize a range of derivatives.

Electrophilic Substitution: The benzene (B151609) portion of the isoquinoline ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy (B1213986) groups. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Generally, electrophilic substitution on the isoquinoline ring occurs at positions C-5 and C-8. The specific directing effects of the 6-methoxy and 7-hydroxyl groups would further influence the precise location of substitution. Common electrophilic substitution reactions include nitration and halogenation. For instance, halogenation can introduce a functional handle for subsequent cross-coupling reactions, a common strategy in the synthesis of complex molecules.

Nucleophilic Substitution: While nucleophilic aromatic substitution on an unactivated benzene ring is challenging, the isoquinoline system offers alternative pathways. Nucleophilic attack is more likely to occur at the C-1 position, which is alpha to the ring nitrogen, particularly if the nitrogen is quaternized or the ring is otherwise activated. rsc.org

Furthermore, the hydroxyl group can be a site for nucleophilic substitution, typically after activation. researchgate.net For example, it can be converted into a better leaving group to allow for its replacement by other nucleophiles. Reactions involving the hydroxyl and methoxy groups, such as O-alkylation or O-acylation, are also prevalent derivatization strategies.

A summary of potential substitution reactions is presented below:

| Reaction Type | Position(s) | Typical Reagents | Reaction Name |

|---|---|---|---|

| Electrophilic Substitution | C-5, C-8 | HNO₃/H₂SO₄ | Nitration |

| Electrophilic Substitution | C-5, C-8 | Br₂/FeBr₃ | Bromination |

| Nucleophilic Attack | C-1 | Organometallics (e.g., Grignard reagents) | Addition/Functionalization |

| Nucleophilic Substitution | C-7 (via OH) | Alkyl Halides (after activation) | O-Alkylation |

Role in Cascade and Domino Reaction Sequences

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, are powerful tools for rapidly building molecular complexity from simple starting materials. nih.govrsc.org this compound and its derivatives are valuable platforms for initiating such reaction sequences.

One of the most notable cascade reactions involving the isoquinoline framework is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline. d-nb.info While this is a method for synthesizing the core, derivatives of this compound can participate in subsequent cascade transformations.

For example, a derivative functionalized at the C-1 position with a suitable side chain can undergo an intramolecular cyclization, leading to polycyclic systems. Research on related 6,7-dimethoxyisoquinolines has shown that C-1 functionalized carbinols can undergo photocyclization to furnish oxoaporphine alkaloids, demonstrating a cascade that builds a complex polycyclic scaffold in a single step. rsc.org Such transformations highlight the utility of the isoquinoline core in directing complex bond formations. nih.gov The initial substitution or addition reaction creates an intermediate that is poised for a subsequent, often irreversible, ring-closing step. nih.gov

These multi-step, one-pot processes are highly efficient and are central to the synthesis of many biologically active natural products. nih.gov The strategic placement of functional groups in this compound allows it to serve as a linchpin in designing domino sequences that can generate multiple new bonds and stereocenters. nih.gov

Derivatization Strategies for Targeted Chemical Modifications

Targeted chemical modifications of this compound are undertaken to create analogs or derivatives with tailored properties. These strategies focus on the key reactive sites of the molecule: the C-1 position, the hydroxyl and methoxy groups, and the aromatic ring.

Functionalization at the C-1 Position: The C-1 position is particularly amenable to derivatization via metalation. The use of a Knochel-Hauser base (TMPMgCl·LiCl) can regioselectively deprotonate the C-1 position of related methoxy-substituted isoquinolines. rsc.org The resulting magnesiated intermediate can then be reacted with various electrophiles, such as aldehydes, to install new carbon-carbon bonds. rsc.org This strategy has been used to synthesize a variety of (isoquinolin-1-yl)methanols, which are precursors to natural products like papaverine. rsc.org Other modifications at C-1 include methylation and aminomethylation. beilstein-journals.org

Modification of Oxygen-Containing Functional Groups: The hydroxyl group at C-7 and the methoxy group at C-6 are frequently targeted for modification. The hydroxyl group can undergo regioselective benzylation to protect it or to form ether derivatives. This allows for selective reaction at other sites on the molecule. The formation of mixed derivatives, where different functional groups on a polyfunctional compound are modified, is a common strategy to fine-tune a molecule's physicochemical properties. nih.gov

Halogenation for Cross-Coupling: Introducing a halogen, such as iodine, onto the aromatic ring creates a versatile chemical handle. For example, 6-Iodoisoquinolin-7-ol can be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to append a wide range of substituents, significantly diversifying the molecular structure.

The table below summarizes key derivatization strategies for this compound and its analogs.

| Position | Strategy | Reagents/Conditions | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| C-1 | Metalation-Alkylation | 1) TMPMgCl·LiCl 2) Aldehyde (R-CHO) | (Isoquinolin-1-yl)methanol | rsc.org |

| C-1 | Methylation | n-BuLi, then MeI | 1-Methylisoquinoline | beilstein-journals.org |

| C-1 | Aminomethylation | Dimethylamine, Formaldehyde | 1-[(Dimethylamino)methyl]isoquinoline | beilstein-journals.org |

| C-7 | O-Benzylation | Benzyl (B1604629) bromide, Base | 7-Benzyloxyisoquinoline | |

| Aromatic Ring | Iodination | Iodinating agent | Iodoisoquinoline |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.net

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. The data presented below pertains to 1-(2-Azidoethyl)-6-methoxyisoquinoline-7-ol, a key intermediate in synthetic pathways involving the 6-methoxyisoquinolin-7-ol core. mdpi.com

In the ¹H NMR spectrum of the related compound 1-(2-Azidoethyl)-6-methoxyisoquinoline-7-ol, recorded in deuterochloroform (CDCl₃) at 500 MHz, distinct signals corresponding to each proton in the molecule are observed. mdpi.com The aromatic protons on the isoquinoline (B145761) ring system appear as characteristic singlets and doublets, while the protons of the azidoethyl and methoxy (B1213986) groups resonate in the aliphatic region of the spectrum. mdpi.com The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: ¹H NMR Data for 1-(2-Azidoethyl)-6-methoxyisoquinoline-7-ol mdpi.com

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.30 | d | 5.7 | 1H | Aromatic H |

| 7.50 | s | - | 1H | Aromatic H |

| 7.42 | d | 5.7 | 1H | Aromatic H |

| 7.01 | s | - | 1H | Aromatic H |

| 4.03 | s | - | 3H | -OCH₃ |

| 3.83 | t | 7.3 | 2H | -CH₂-N₃ |

Note: Data recorded in CDCl₃ at 500 MHz. s = singlet, d = doublet, t = triplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-(2-Azidoethyl)-6-methoxyisoquinoline-7-ol, the spectrum, recorded at 125 MHz, reveals distinct signals for each unique carbon atom, from the sp²-hybridized carbons of the aromatic rings to the sp³-hybridized carbons of the methoxy and azidoethyl substituents. mdpi.com

Table 2: ¹³C NMR Data for 1-(2-Azidoethyl)-6-methoxyisoquinoline-7-ol mdpi.com

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 155.4 | Aromatic C |

| 151.0 | Aromatic C |

| 147.1 | Aromatic C |

| 140.2 | Aromatic C |

| 132.8 | Aromatic C |

| 123.7 | Aromatic C |

| 119.1 | Aromatic C |

| 106.8 | Aromatic C |

| 105.1 | Aromatic C |

| 56.2 | -OCH₃ |

| 50.2 | -CH₂-N₃ |

Note: Data recorded in CDCl₃ at 125 MHz.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determinationresearchgate.net

HRMS is a critical technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. nih.gov This allows for the calculation of a molecular formula, providing strong evidence for the compound's identity.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, while time-of-flight (TOF) mass analysis provides high resolution and mass accuracy. mdpi.com In the analysis of 1-(2-Azidoethyl)-6-methoxyisoquinoline-7-ol, ESI-TOF MS was used to determine its exact mass. The analysis yielded a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 245.1036. mdpi.com This experimental value is in excellent agreement with the theoretical mass of 245.1033 calculated for the molecular formula C₁₂H₁₃N₄O₂⁺, confirming the elemental composition of the synthesized compound. mdpi.com

Chromatographic Separation Techniques in Synthetic Researchresearchgate.netmdpi.combenchchem.com

The purification of reaction products is a crucial step in chemical synthesis to isolate the desired compound from unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely used purification method in research laboratories. rochester.eduup.ac.za

Silica (B1680970) gel column chromatography is a form of adsorption chromatography where a stationary phase (silica gel) is packed into a column, and a liquid mobile phase (eluent) is used to move the components of a mixture through the column at different rates. In the synthesis of 1-(2-Azidoethyl)-6-methoxyisoquinoline-7-ol, the crude product was purified using this technique. mdpi.com The stationary phase used was silica gel 60 N, and the mobile phase was a mixture of ethyl acetate (B1210297) and hexane (B92381) in a 10:1 ratio. mdpi.com This specific solvent system provided the necessary polarity to effectively separate the target compound from impurities, yielding the purified product as a tan solid. mdpi.com The progress of the separation is typically monitored by thin-layer chromatography (TLC). mdpi.comrsc.org

Development of Advanced Analytical Methods for Isoquinoline Compounds

The analysis of isoquinoline alkaloids has been significantly advanced by the development and refinement of high-pressure liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC). researchgate.net These techniques are often coupled with mass spectrometry (MS) to provide highly sensitive and selective methods for the identification and quantification of these compounds in complex matrices, such as plant extracts. nih.gov

High-performance liquid chromatography is a cornerstone technique for the analysis of isoquinoline alkaloids. researchgate.net Reversed-phase (RP) HPLC, utilizing C18 columns, is frequently employed for the separation of these compounds. researchgate.net Method development often focuses on optimizing the mobile phase composition, pH, and stationary phase chemistry to achieve excellent peak shapes and resolution. researchgate.net For instance, a mobile phase consisting of acetonitrile (B52724), methanol, and ammonium (B1175870) formate (B1220265) buffer at a specific pH can lead to high recovery and reproducibility in the analysis of alkaloids from plant extracts. researchgate.net

To enhance the speed and efficiency of separations, ultra-high-performance liquid chromatography (UPLC) has emerged as a powerful tool. UPLC systems use columns with smaller particle sizes, which allows for faster analysis times without sacrificing resolution. A UPLC method using a C18 column with a gradient of 0.1% formic acid and acetonitrile has been shown to separate representative isoquinoline alkaloids with good resolution in under 13 minutes.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a robust platform for the analysis of isoquinoline compounds. Techniques like electrospray ionization (ESI) combined with quadrupole-time-of-flight (Q-TOF) mass spectrometry enable the characterization of separated compounds based on their precursor and fragment ions. This approach is not only useful for quantifying known alkaloids but also for the tentative identification of unknown compounds through the analysis of their fragmentation patterns. Other advanced methods include the use of hybrid triple quadrupole-linear ion trap mass spectrometry operated in the multiple reaction monitoring (MRM) mode, which offers high sensitivity and specificity for the quantification of bioactive compounds. nih.gov

Gas chromatography-mass spectrometry (GC-MS) also serves as a valuable analytical technique, particularly when combined with effective sample preparation methods like emulsion liquid membrane extraction (ELME). elsevier.es This combination allows for the simultaneous identification and determination of multiple isoquinoline alkaloids. elsevier.es The GC-MS method typically involves a temperature-programmed separation on a capillary column followed by electron impact (EI) ionization for mass analysis. elsevier.es

Table 1: Comparison of HPLC and UPLC Methods for Isoquinoline Alkaloid Analysis

| Parameter | HPLC Method researchgate.net | UPLC-Q-TOF MS Method |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry |

| Stationary Phase | C18 reversed-phase column | C18 column |

| Mobile Phase | Acetonitrile-methanol-30 mM ammonium formate, pH 2.80 | 0.1% formic acid and acetonitrile (gradient elution) |

| Analysis Time | Not specified, but typically longer than UPLC | < 13 minutes |

| Detection | UV detection | Electrospray Ionization (ESI) and Mass Spectrometry (MS) |

| Key Advantage | Good repeatability and satisfactory recovery | Rapid, accurate, and allows for chemical profiling of unknown components |

Application of Green Analytical Chemistry Metrics in Research Protocols

Green Analytical Chemistry (GAC) is a movement focused on developing analytical methods that are more environmentally friendly and safer for operators. researchgate.netbiotech-asia.org The core principles of GAC aim to reduce or eliminate the use of hazardous substances, minimize waste generation, and decrease energy consumption in analytical processes. researchgate.netbiotech-asia.org These principles are increasingly being applied to the analysis of isoquinoline compounds, particularly in the sample preparation stage, which is often the most significant contributor to the environmental impact of a method. dokumen.pub

A key area of innovation in green analytical chemistry for isoquinoline alkaloids is the replacement of toxic organic solvents used in extraction processes. mdpi.com Traditionally, the isolation of these compounds from plant materials involves extraction with acidified water or methanol, followed by liquid-liquid extraction using solvents like chloroform (B151607) or dichloromethane. mdpi.com To mitigate the use of these hazardous solvents, researchers are exploring greener alternatives such as Natural Deep Eutectic Solvents (NADESs). mdpi.com Volatile NADESs (VNADESs) have been successfully used for the efficient, one-step extraction of isoquinoline alkaloids from plants like Chelidonium majus. mdpi.com This approach can reduce the negative environmental impact of the isolation process. mdpi.com

Several metrics have been developed to assess the "greenness" of an analytical method. Two prominent tools are the Analytical Eco-Scale and the Green Analytical Procedure Index (GAPI). mostwiedzy.pl

Analytical Eco-Scale : This tool provides a semi-quantitative assessment of an analytical procedure's greenness. mostwiedzy.pl The method starts with a base of 100, and penalty points are subtracted for each aspect of the procedure that deviates from the "ideal" green process, such as the use of hazardous reagents, high energy consumption, or generation of significant waste. mostwiedzy.pl A higher final score indicates a greener analytical procedure. mostwiedzy.pl

Green Analytical Procedure Index (GAPI) : GAPI offers a more qualitative and comprehensive evaluation of the entire analytical workflow, from sample collection and preparation to the final determination. mostwiedzy.pl It uses a pictogram with five pentagrams representing different stages of the analytical process, with colors (green, yellow, red) indicating the level of environmental impact. mostwiedzy.pl This tool helps to identify the specific steps in a procedure that are the least environmentally friendly. mostwiedzy.pl

The adoption of GAC principles and assessment tools encourages the development of methods that are not only scientifically sound but also sustainable. researchgate.net This includes the miniaturization of analytical devices, automation of procedures, and the integration of process steps to reduce waste and energy use. dokumen.pub

Table 2: Comparison of Conventional vs. Green Extraction Methods for Isoquinoline Alkaloids

| Feature | Conventional Method mdpi.com | Green Method (VNADES) mdpi.com |

|---|---|---|

| Extraction Solvents | Acidified water/methanol, followed by chloroform or dichloromethane | Volatile Natural Deep Eutectic Solvents (VNADESs) |

| Procedure | Two-step liquid-liquid extraction | Direct, one-step extraction |

| Environmental Impact | High, due to the use of toxic and volatile organic solvents | Reduced, eliminates the need for hazardous solvents like chloroform |

| Goal | Isolate alkaloids by converting them between salt and free base forms | Efficient and environmentally friendly extraction |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. whiterose.ac.uk For a molecule like 6-Methoxyisoquinolin-7-ol, a DFT analysis would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

While specific DFT-optimized structural parameters for this compound are not readily found in existing literature, studies on related substituted isoquinolines, such as 5-bromoisoquinoline (B27571) and 5-nitroisoquinoline, have successfully used DFT methods (e.g., B3LYP/6-311++G(d,p)) to calculate these geometric parameters. psgcas.ac.in Such calculations for this compound would reveal how the electron-donating methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups influence the planarity and bond lengths of the aromatic isoquinoline (B145761) core. Furthermore, thermodynamic properties derived from frequency calculations can be used to assess the relative stability of different conformers or tautomers.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, an FMO analysis would map the electron density of the HOMO and LUMO across the molecule, identifying the likely sites for nucleophilic and electrophilic attack. Computational studies on other isoquinoline derivatives have shown that such analyses are key to predicting their electronic and optical properties. researchgate.netresearchgate.netchemrxiv.org The location of the HOMO would likely be concentrated around the electron-rich phenol (B47542) ring, while the LUMO would be distributed across the heterocyclic ring system.

A hypothetical FMO analysis for this compound would yield data similar to the following conceptual table, which is based on typical values for related aromatic systems.

| Parameter | Conceptual Value (eV) | Description |

| EHOMO | -5.8 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -2.0 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| ΔE (Gap) | 3.5 to 4.3 | Energy difference between LUMO and HOMO; indicates chemical reactivity. |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Density Functional Theory (DFT) Analysis for Molecular Geometry and Stability

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are often impossible to observe experimentally.

For reactions that produce chiral molecules, computational analysis of the transition state (TS) is crucial for predicting which enantiomer will be formed preferentially. By calculating the energies of the different diastereomeric transition states that lead to the (R) and (S) products, chemists can predict the enantiomeric excess (ee) of a reaction.

Although no specific transition state analyses for reactions involving this compound are documented, this methodology is widely applied in asymmetric catalysis. For instance, if this compound were to undergo an asymmetric reaction, computational models could identify the key non-covalent interactions (like hydrogen bonds or steric repulsion) between the substrate, catalyst, and reagents in the transition state that determine the stereochemical outcome.

Theoretical modeling can map out the complete energy profile of a reaction pathway, such as a Michael addition or Diels-Alder reaction. whiterose.ac.uk These calculations help determine whether a reaction is likely to proceed and under what conditions. For example, the synthesis of aaptamine (B1664758) derivatives, for which this compound is a precursor, involves an oxidative intramolecular cyclization. nih.govnih.gov A computational study of this reaction could model the proposed mechanism, calculate the activation energies for each step, and validate the most plausible pathway. researchgate.net Such studies provide fundamental understanding of reaction feasibility and can help optimize experimental conditions.

Transition State Analysis and Enantioselectivity Prediction

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. rsc.org This method is central to computer-aided drug design. The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their binding energy.

While specific docking studies featuring this compound are not detailed in the search results, its derivatives and related isoquinoline alkaloids are subjects of such investigations. nih.govrsc.org For example, docking simulations have been used to explore the interactions of isoquinoline-based compounds with targets like acetylcholinesterase, which is relevant to Alzheimer's disease, and various viral proteins. psgcas.ac.innih.gov A docking study of this compound would identify the key amino acid residues in a target's active site that interact with the molecule. The methoxy and hydroxyl groups would be expected to form crucial hydrogen bonds, while the aromatic rings could engage in π-π stacking interactions, anchoring the molecule within the binding pocket.

A hypothetical summary of a docking study could be presented as follows:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Conceptual) |

| Acetylcholinesterase (AChE) | -7.0 to -9.0 | Tyr121, Trp279, Phe330 |

| SARS-CoV-2 Main Protease (Mpro) | -6.5 to -8.5 | His41, Cys145, Glu166 |

Note: This table is for illustrative purposes only. The values and residues are conceptual and not from a specific study on this compound.

Applications in Natural Product Total Synthesis and Medicinal Chemistry Research

Precursor Role in the Total Synthesis of Complex Isoquinoline (B145761) Alkaloids

6-Methoxyisoquinolin-7-ol and its protected derivatives are key intermediates in the laboratory synthesis of several complex marine and plant-based alkaloids. The inherent functionality of the molecule provides a strategic starting point for building more elaborate, fused heterocyclic systems that constitute the core of these natural products.

A significant application of this compound is in the synthesis of the demethyl(oxy)aaptamine skeleton, which is the core of a class of marine sponge alkaloids. A notable synthetic strategy involves the oxidative intramolecular cyclization of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol, an intermediate derived from the parent compound. mdpi.comnih.govmdpi.com This reaction, followed by dehydrogenation using a hypervalent iodine reagent, efficiently constructs the characteristic fused 1H-benzo[de] Current time information in Bangalore, IN.molaid.comnaphthyridine ring system of the aaptamine (B1664758) family. mdpi.commdpi.comnii.ac.jp This approach represents a concise route to the demethyl(oxy)aaptamine core, which is a precursor to potent agents like 3-(phenethylamino)demethyl(oxy)aaptamine, known for its activity against dormant mycobacteria. mdpi.comnih.gov The unique ortho-position of the phenolic hydroxyl group is critical for facilitating the key cyclization step. mdpi.commdpi.comnii.ac.jp

Key Intermediates in Demethyl(oxy)aaptamine Synthesis

| Compound | Role in Synthesis |

| This compound | Parent structure for generating key intermediates. |

| 1-(2-Azidoethyl)-6-methoxyisoquinolin-7-ol | The direct precursor that undergoes oxidative cyclization. mdpi.commdpi.com |

| Demethyl(oxy)aaptamine | The core alkaloid skeleton synthesized through the process. mdpi.commolaid.com |

| 3-(Phenethylamino)demethyl(oxy)aaptamine | A potent anti-mycobacterial derivative synthesized from the core skeleton. nih.gov |

This compound, typically in a protected form such as 7-benzyloxy-6-methoxyisoquinoline, serves as a crucial starting material for the total synthesis of Annocherin alkaloids. rsc.orguni-muenchen.de The syntheses of Annocherin A and Annocherin B, alkaloids isolated from Annona cherimola, have been accomplished using this precursor. rsc.orguni-muenchen.de The synthetic route involves a regioselective metalation at the C-1 position of the isoquinoline ring using a strong base like TMPMgCl·LiCl (Knochel-Hauser base). rsc.orgrsc.org The resulting organometallic intermediate is then reacted with a substituted benzaldehyde, such as 4-(benzyloxy)benzaldehyde, to install the benzyl (B1604629) group characteristic of these alkaloids. rsc.orgrsc.org The final step involves the hydrogenolytic removal of the benzyl protecting groups to yield the natural products Annocherin A and Annocherin B. rsc.orguni-muenchen.de This strategy has enabled the first total syntheses of these racemic alkaloids in just two to three steps from the protected this compound derivative. rsc.orguni-muenchen.de

The utility of the this compound scaffold extends beyond the aaptamine and annocherin families to the broader synthesis of fused polycyclic alkaloids. fu-berlin.denih.gov The isoquinoline nucleus is a common motif in a vast array of natural products, and synthetic strategies often leverage substituted isoquinolines to construct these complex architectures. fu-berlin.dethieme-connect.de For example, carbinols prepared by reacting metalated isoquinolines (like those derived from this compound) with ortho-bromobenzaldehydes can serve as precursors to oxoaporphine alkaloids, such as lysicamine, via photocyclization. rsc.orguni-muenchen.de These reactions create an additional fused ring, demonstrating the value of the isoquinoline core in building diverse polycyclic systems. rsc.orgnih.gov The development of annulation methods for constructing quinolizidine (B1214090) cores fused to heterocyclic rings, including isoquinolines, is a key area of research for accessing a wide range of bioactive alkaloids. fu-berlin.denih.gov

Annocherin Alkaloid Syntheses

Scaffold for Novel Chemical Entity Development

Beyond its role in replicating nature's molecules, this compound is a valuable scaffold for creating entirely new chemical entities with potential therapeutic applications. Its structure offers multiple points for chemical modification, allowing chemists to design and synthesize libraries of derivatives in the search for new drugs.

Researchers actively use the this compound framework to design and synthesize novel bioactive compounds. A key example is its use in creating potential therapeutics for Spinal Muscular Atrophy (SMA). acs.org In this context, (6-methoxyisoquinolin-7-yl)boronic acid, a derivative prepared from the parent compound, was used in Suzuki coupling reactions to generate a series of molecules designed to modulate the splicing of the SMN2 gene. acs.org This work highlights how the core scaffold can be incorporated into larger, more complex molecules with specific biological targets. acs.org Similarly, the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, itself a natural alkaloid, exemplifies the use of the parent structure as a foundational building block for creating substituted isoquinolines with known biological relevance. beilstein-journals.org The isolation of related natural products like 1-hydroxymethyl-7-methoxyisoquinolin-6-ol further underscores the biological significance of this substitution pattern. mdpi.com

The chemical properties of this compound make it a versatile building block for constructing a wide array of pharmaceutically relevant substances. beilstein-journals.orgfrontiersin.org The term "building block" in this context refers to a readily available chemical intermediate that can be systematically modified to produce a diverse range of new compounds. frontiersin.org The isoquinoline ring system is considered a "privileged scaffold" in drug design because it is a recurring motif in many known bioactive molecules. beilstein-journals.org The synthesis of diverse heterocyclic and polycyclic compounds often relies on starting materials with similar phenolic and ether functionalities. nih.gov The ability to selectively functionalize the isoquinoline ring, for example through metalation or by converting the hydroxyl group into a boronic acid, allows for its incorporation into a multitude of different molecular designs, making it a valuable tool in medicinal chemistry and drug discovery programs. acs.orgbeilstein-journals.org

Design and Synthesis of Bioactive Isoquinoline Derivatives

Strategies for Analogue Synthesis and Structure-Activity Relationship (SAR) Studies in Isoquinoline Chemistry

The synthesis of analogues of this compound is crucial for conducting Structure-Activity Relationship (SAR) studies. SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. For the isoquinoline scaffold, common strategies for analogue synthesis include:

Modification at C1 : Introducing different alkyl or aryl groups at the C1 position can significantly impact activity. For example, the length and nature of a side chain at C1 can influence how the molecule fits into a binding pocket. frontiersin.org

Substitution on the Aromatic Ring : The electronic properties of the molecule can be fine-tuned by altering the substituents on the benzene (B151609) ring portion. Replacing the methoxy (B1213986) or hydroxyl groups with other functionalities (e.g., halogens, alkyl groups, or other electron-donating/withdrawing groups) can affect the molecule's binding affinity, solubility, and metabolic stability. frontiersin.org

Aromatization State : The activity can also be modulated by changing the oxidation state of the heterocyclic ring, for example, by comparing the fully aromatic isoquinoline with its dihydro- or tetrahydroisoquinoline counterparts. frontiersin.org

By systematically synthesizing and testing these analogues, researchers can build a detailed understanding of the SAR, which provides a rational basis for designing more potent and selective drug candidates.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Routes for 6-Methoxyisoquinolin-7-ol

Innovative Cyclization Strategies: A key step in many isoquinoline (B145761) syntheses is the formation of the heterocyclic ring. Research into novel catalytic systems, such as those employing transition metals like palladium, ruthenium, and iridium, is expected to yield more efficient and regioselective cyclization reactions. researchgate.netorganic-chemistry.org For instance, the development of catalyst-free methods, potentially utilizing microwave assistance, presents a promising avenue for sustainable synthesis. nih.gov

C-H Activation Approaches: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Applying these methods to the synthesis of this compound could significantly shorten synthetic sequences by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

A recent improved synthesis of a related compound, 3-(phenethylamino)demethyl(oxy)aaptamine, utilized an oxidative intramolecular cyclization of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol. mdpi.comresearchgate.net This highlights the potential for developing shorter and more efficient routes to complex molecules starting from the this compound core.

Exploration of Undiscovered Reactivity and Transformation Pathways

The inherent reactivity of the this compound core, with its electron-rich aromatic system and functional groups, provides a fertile ground for exploring new chemical transformations.

Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives and reduction to yield dihydroisoquinoline structures. Further investigation into selective oxidation and reduction reactions could provide access to a wider range of derivatives with diverse biological activities.

Substitution Reactions: The isoquinoline ring is susceptible to electrophilic substitution. A deeper understanding of the regioselectivity of these reactions will enable the targeted introduction of various functional groups at specific positions, leading to the creation of novel analogues. The presence of both a methoxy (B1213986) and a hydroxyl group significantly influences the electronic properties and reactivity of the molecule.

Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions, to halogenated derivatives of this compound would open up avenues for creating complex molecular architectures. researchgate.netnih.gov

Advanced Computational Predictions for Rational Design and Targeted Synthesis

Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. researchgate.net For this compound, computational methods can be employed to:

Predict Reactivity and Reaction Outcomes: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, predict transition states, and understand the factors that control regioselectivity. researchgate.net This can guide the design of experiments and the optimization of reaction conditions.

Design Novel Derivatives with Desired Properties: By modeling the interactions of this compound derivatives with biological targets, such as enzymes and receptors, computational approaches can aid in the rational design of new compounds with enhanced potency and selectivity. nih.govmdpi.comrsc.org Structure-activity relationship (SAR) studies, informed by computational predictions, can accelerate the identification of promising lead compounds.

Predict Physicochemical Properties: Computational tools can predict key physicochemical properties like solubility, lipophilicity (LogP), and bioavailability, which are crucial for the development of new therapeutic agents. ijmps.org

Interactive Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

| Molecular Formula | C10H9NO2 | uni.lu |

| Monoisotopic Mass | 175.06332 Da | uni.lu |

| XlogP | 1.7 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 3 | uni.lu |

Integration of Green Chemistry Principles Throughout Research and Development

The principles of green chemistry are becoming increasingly important in all areas of chemical research and production. mdpi.comrroij.com The application of these principles to the synthesis and manipulation of this compound will focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, is a key goal. mdpi.com

Catalysis over Stoichiometric Reagents: The use of catalytic methods is inherently greener than using stoichiometric reagents, as it reduces waste generation. acs.org The development of recyclable catalysts is a particularly important area of research. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org

Energy Efficiency: The use of energy-efficient techniques, such as microwave-assisted synthesis, can reduce the environmental impact of chemical processes. nih.gov

By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of new medicines, materials, and technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。